molecular formula C22H20ClFN2O3S B3680558 N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B3680558
M. Wt: 446.9 g/mol
InChI Key: ZMWYKAKDNIEBDJ-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide” is a complex organic compound. It contains several functional groups including a benzyl group, a chlorobenzyl group, a fluorophenylsulfonyl group, and a glycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl and chlorobenzyl groups could be introduced through nucleophilic substitution reactions . The fluorophenylsulfonyl group might be introduced through a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and chlorobenzyl groups could undergo electrophilic aromatic substitution or nucleophilic substitution reactions . The fluorophenylsulfonyl group could participate in a variety of reactions involving the sulfur-oxygen and carbon-fluorine bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling “N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine or materials science. This could involve conducting further studies on its physical and chemical properties, as well as its biological activity .

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c23-19-8-6-17(7-9-19)14-25-22(27)16-26(15-18-4-2-1-3-5-18)30(28,29)21-12-10-20(24)11-13-21/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYKAKDNIEBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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